3-[hydroxy(methoxy)methyl]-2H-furan-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[hydroxy(methoxy)methyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)4-2-5(7)10-3-4/h2,6,8H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZCXULAPLLWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=O)OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 Hydroxy Methoxy Methyl 2h Furan 5 One
Reactivity of the 2H-Furan-5-one Lactone Moiety
The 2H-furan-5-one core, also known as a butenolide, is a highly reactive scaffold. nih.govmdpi.com Its reactivity stems from the conjugated system formed by the endocyclic double bond and the carbonyl group of the lactone. nih.govmdpi.com This arrangement renders the ring susceptible to various nucleophilic attacks and cycloaddition reactions.
Nucleophilic Acyl Substitution Reactions
As a cyclic ester (lactone), the 2H-furan-5-one ring is susceptible to nucleophilic acyl substitution at the carbonyl carbon (C2). This class of reaction proceeds through a characteristic addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.combyjus.com This intermediate then collapses, expelling the ring-oxygen as part of the leaving group, which results in the opening of the lactone ring. masterorganicchemistry.com
The most common example of this reaction is saponification, or base-catalyzed hydrolysis, where a hydroxide ion acts as the nucleophile, leading to the formation of a carboxylate and an alcohol after acidic workup. masterorganicchemistry.com Other strong nucleophiles can similarly induce ring-opening.
| Nucleophile (Nu⁻) | Reagent Example | General Product Structure | Reaction Type |
|---|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | γ-Hydroxy Carboxylate | Saponification (Hydrolysis) |
| Alkoxide | Sodium Methoxide (NaOMe) | γ-Hydroxy Ester | Transesterification |
| Amine | Ammonia (NH₃) or Primary Amine (R-NH₂) | γ-Hydroxy Amide | Aminolysis |
| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Diol | Reduction |
Reactions at the α,β-Unsaturated System
The conjugated double bond in the 2H-furan-5-one ring provides additional sites for chemical reactions, primarily through conjugate additions and cycloadditions.
Michael Addition (Conjugate Addition): The α,β-unsaturated carbonyl system acts as a Michael acceptor, susceptible to 1,4-addition by a wide range of soft nucleophiles known as Michael donors. wikipedia.orgmasterorganicchemistry.comlibretexts.org The nucleophile attacks the β-carbon (C4) of the furanone ring, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. libretexts.orgbyjus.com This reaction is a powerful tool for carbon-carbon bond formation under mild conditions. wikipedia.org
Cycloaddition Reactions: The double bond within the furanone ring can participate as a 2π-component in cycloaddition reactions. For instance, 5-substituted furan-2(3H)-ones, which are structurally related, have been shown to undergo diastereoselective [8+2]-cycloadditions with 8,8-dicyanoheptafulvene under organocatalytic conditions. acs.orgnih.gov This highlights the potential of the furanone scaffold to participate in higher-order cycloadditions to form complex polycyclic structures. acs.orgnih.gov
| Reaction Type | Reactant Type | Description | General Product |
|---|---|---|---|
| Michael Addition | Soft Nucleophiles (e.g., enolates, amines, thiols) | Nucleophilic 1,4-addition to the conjugated system, forming a new bond at the β-carbon (C4). libretexts.orgbyjus.com | 4-Substituted Dihydrofuran-2(5H)-one |
| Cycloaddition | Dienes or other π-systems | The furanone double bond acts as a dienophile or a 2π component in reactions like the Diels-Alder or [8+2] cycloadditions. nih.gov | Polycyclic Lactone Adduct |
Ring-Opening and Ring-Transformation Pathways
The furanone ring can serve as a synthon for the creation of other heterocyclic systems through ring-opening and subsequent recyclization pathways. In the presence of certain reagents, the lactone ring opens and recloses to form new, often larger, heterocyclic structures.
Transformation to Pyrrol-2(5H)-ones: The reaction of 2(5H)-furanone derivatives with ammonia or primary amines can lead to the formation of the corresponding γ-lactams, known as pyrrol-2(5H)-ones. For example, treating 3,4,5-trichloro-2(5H)-furanone with ammonium hydroxide results in the synthesis of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one. nih.gov This transformation involves a nucleophilic attack by the amine, ring-opening, and subsequent intramolecular cyclization.
Transformation to Pyridazin-3(2H)-ones: A well-documented transformation involves the reaction of 2(5H)-furanones with hydrazine (B178648) or its derivatives. nih.gov This reaction, typically conducted in aqueous acidic solutions at elevated temperatures, converts the five-membered furanone ring into a six-membered pyridazin-3(2H)-one ring system. nih.govoup.com The process is believed to proceed via nucleophilic attack by the hydrazine, followed by ring-opening and intramolecular condensation to form the dihydropyridazinone, which can then be oxidized to the pyridazinone. This transformation has been shown to yield satisfactory results (35–90%). nih.gov
| Target Heterocycle | Reagent | General Reaction Conditions | Reference |
|---|---|---|---|
| Pyrrol-2(5H)-one (γ-Lactam) | Ammonia (NH₃) or Primary Amine (R-NH₂) | Varies; can involve direct amination. | nih.gov |
| Pyridazin-3(2H)-one | Hydrazine (H₂NNH₂) or Hydrazine Derivatives | Aqueous acidic solution, elevated temperature. | nih.govoup.com |
Chemical Transformations of the Hydroxy(methoxy)methyl Substituent
The 3-[hydroxy(methoxy)methyl] substituent is a type of hemiacetal ether, containing both a hydroxyl group and a methoxyl group attached to the same carbon. This structure offers distinct reactive sites.
Reactions of the Hydroxyl Group (e.g., esterification, etherification)
The hydroxyl group within the substituent behaves like a typical alcohol and is readily susceptible to acylation and alkylation reactions. nih.gov In analogous 5-hydroxy-2(5H)-furanones, the hydroxyl group readily forms esters and ethers. nih.gov
Esterification: The hydroxyl group can be acylated using standard esterification agents such as acyl chlorides or acid anhydrides, often in the presence of a base to facilitate the reaction. nih.gov This converts the hydroxyl group into an ester functionality. Hemiacetal esters are useful as protecting groups for carboxylic acids and as polymerization initiators. wikipedia.org
Etherification: The hydroxyl group can also undergo etherification. For example, acid-catalyzed reaction with an alcohol can convert the hydroxyl into an alkoxy group, forming a full acetal from the hemiacetal moiety.
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Esterification (Acylation) | Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | Ester (Acetate) |
| Etherification (Alkylation) | Methanol (CH₃OH) with Acid Catalyst | Acetal (Dimethoxy) |
Reactivity of the Methoxyl Group
Ethers are generally stable and unreactive functional groups, requiring harsh conditions for cleavage. masterorganicchemistry.com The methoxyl group in the hydroxy(methoxy)methyl substituent is therefore less reactive than the hydroxyl group. Cleavage of this ether linkage typically requires strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). Under such conditions, the ether oxygen is protonated, followed by nucleophilic attack by the halide ion (SN1 or SN2 mechanism), leading to the cleavage of the C-O bond. However, due to the presence of other sensitive functional groups in the molecule, such harsh conditions may lead to undesired side reactions or decomposition. In some specific contexts, alkoxy groups on furanone rings can act as leaving groups, but this is less common for substituents at the C3 position. nih.gov
Oxidative and Reductive Transformations of the Side Chain
The side chain of 3-[hydroxy(methoxy)methyl]-2H-furan-5-one, featuring a secondary alcohol and a methoxy (B1213986) group, presents opportunities for both oxidative and reductive transformations. These modifications can lead to a range of derivatives with potentially altered biological activities.
Oxidative Transformations:
A plausible oxidative transformation of the side chain would involve the conversion of the hydroxyl group to a carbonyl group, yielding 3-(methoxycarbonyl)-2H-furan-5-one. This transformation would likely require mild oxidizing agents to avoid over-oxidation or degradation of the furanone ring. The choice of oxidant would be crucial to ensure selectivity for the side chain alcohol over the enone system of the ring.
| Oxidizing Agent | Potential Product | Reaction Conditions | Notes |
| Pyridinium chlorochromate (PCC) | 3-(methoxycarbonyl)-2H-furan-5-one | Dichloromethane, room temperature | Mild oxidant, suitable for selective oxidation of alcohols to aldehydes/ketones. |
| Dess-Martin periodinane | 3-(methoxycarbonyl)-2H-furan-5-one | Dichloromethane, room temperature | Offers mild conditions and broad functional group tolerance. |
| Swern Oxidation | 3-(methoxycarbonyl)-2H-furan-5-one | Oxalyl chloride, DMSO, triethylamine, low temperature | Avoids the use of heavy metals. |
Reductive Transformations:
Reductive transformations of the side chain could involve the deoxygenation of the hydroxyl group or cleavage of the methoxy group. Catalytic hydrogenation, for example, could potentially reduce the hydroxyl group to a methyl group, although this would likely also lead to the saturation of the furanone ring's double bond.
More selective reductions could be achieved using specific reducing agents. For instance, if the side chain were first oxidized to a ketone, subsequent reduction with sodium borohydride (NaBH4) would regenerate the alcohol, potentially with different stereochemistry if a chiral center is present. Complete reduction of the side chain functionalities to a simple alkyl group would likely require harsher conditions, such as those employed in Wolff-Kishner or Clemmensen reductions, which might not be compatible with the furanone ring.
| Reducing Agent | Potential Transformation | Potential Product | Reaction Conditions |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | Reduction of hydroxyl group and C=C bond | 3-(methoxymethyl)dihydrofuran-2(5H)-one | Hydrogen gas, Palladium on carbon catalyst |
| Sodium borohydride (NaBH4) (on oxidized side chain) | Reduction of a ketone to an alcohol | This compound | Methanol or ethanol, room temperature |
Stereochemical Aspects of Reactivity
The stereochemistry of reactions involving this compound is a critical aspect, particularly as the side chain contains a stereocenter. The facial selectivity of reactions on the furanone ring and the stereochemical outcome of transformations on the side chain are of significant interest for the synthesis of stereochemically pure compounds.
Diastereoselectivity can be a key factor in reactions such as additions to the double bond of the furanone ring or transformations of the side chain that create a new stereocenter. The existing stereocenter in the side chain can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.
For example, in a hypothetical reduction of a 3-(methoxycarbonyl)-2H-furan-5-one (the oxidized form of the title compound), the approach of a hydride reagent to the carbonyl group of the side chain could be directed by the stereochemistry of the furanone ring, potentially leading to a diastereoselective synthesis of one of the diastereomers of this compound.
In cycloaddition reactions, such as the Diels-Alder reaction, the substituent at the C-3 position can influence the endo/exo selectivity and the facial selectivity of the diene's approach. While specific studies on this compound are lacking, research on other 3-substituted furanones has demonstrated the influence of the substituent on the diastereoselectivity of such reactions.
Enantioselective functionalization of this compound or its derivatives can be achieved using chiral catalysts or reagents. This is particularly relevant for the synthesis of enantiomerically pure natural products and pharmaceuticals.
For instance, an enantioselective oxidation of the side chain alcohol could be accomplished using a chiral oxidizing agent or a catalyst, such as a Sharpless asymmetric epoxidation catalyst, although this is more typically applied to allylic alcohols. Similarly, an enantioselective reduction of the corresponding ketone could be achieved using a chiral reducing agent, such as a CBS catalyst (Corey-Bakshi-Shibata catalyst).
Enantioselective additions to the furanone ring are also a possibility. For example, a Michael addition of a nucleophile to the C-4 position could be rendered enantioselective by the use of a chiral catalyst.
| Reaction Type | Chiral Catalyst/Reagent | Potential Enantioselective Transformation |
| Asymmetric Reduction | (R)- or (S)-CBS catalyst | Enantioselective reduction of 3-(methoxycarbonyl)-2H-furan-5-one |
| Asymmetric Michael Addition | Chiral organocatalyst (e.g., a diarylprolinol silyl ether) | Enantioselective addition of a nucleophile to the C-4 position |
Intermolecular and Intramolecular Reaction Mechanisms
The reaction mechanisms involving this compound can be diverse, ranging from concerted pericyclic reactions to stepwise ionic or radical pathways.
Intermolecular Reaction Mechanisms:
A prominent class of intermolecular reactions for furanones is cycloaddition reactions, particularly the Diels-Alder reaction where the furanone acts as a dienophile. The reaction mechanism is typically a concerted [4+2] cycloaddition, where the stereochemistry of the reactants is retained in the product. The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory and steric effects. The electron-withdrawing nature of the lactone carbonyl group activates the double bond for reaction with electron-rich dienes.
Nucleophilic additions to the furanone ring are another important class of intermolecular reactions. Michael addition to the C-4 position is a common reaction for butenolides. The mechanism involves the attack of a nucleophile on the electrophilic C-4 carbon, followed by protonation to give the 1,4-adduct.
Intramolecular Reaction Mechanisms:
The presence of functional groups on the side chain allows for the possibility of intramolecular reactions. For example, if the methoxy group were replaced with a suitable leaving group, an intramolecular nucleophilic attack from the hydroxyl group could lead to the formation of a bicyclic ether.
Intramolecular cyclizations can also be envisioned if the side chain is further functionalized. For instance, if the side chain were to contain a nucleophilic group at a suitable distance, it could undergo an intramolecular Michael addition to the C-4 position of the furanone ring, leading to the formation of a new ring system. The mechanism of such a reaction would be a tandem addition-cyclization process. A facile alkylative intramolecular cyclization of 3-alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts has been reported to provide 4-alkylated 3(2H)-furanones in good yields under mild conditions via a one-pot process organic-chemistry.orgacs.org.
Spectroscopic Characterization for Structural Elucidation of 3 Hydroxy Methoxy Methyl 2h Furan 5 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
A ¹H NMR spectrum of 3-[hydroxy(methoxy)methyl]-2H-furan-5-one would be expected to show distinct signals corresponding to each unique proton in the molecule. Key expected resonances would include those for the methoxy (B1213986) group protons, the methylene (B1212753) protons of the furanone ring, the methine proton adjacent to the hydroxyl and methoxy groups, and the hydroxyl proton itself. The chemical shifts (δ) and coupling constants (J) between adjacent protons would provide critical information about the connectivity of the atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be anticipated for the carbonyl carbon of the lactone, the sp² hybridized carbons of the furanone ring, the carbon atom of the hydroxymethoxymethyl substituent, and the methoxy carbon. The chemical shifts of these signals would be indicative of their electronic environments.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR techniques would be instrumental in assembling the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity between adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, providing crucial information for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, aiding in the determination of the molecule's stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula, confirming the number of carbon, hydrogen, and oxygen atoms present in the molecule.
Fragmentation Patterns and Structural Information
The mass spectrum of this compound would display a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern, resulting from the breakdown of the molecular ion in the mass spectrometer, would provide valuable structural information. Common fragmentation pathways for furanone derivatives often involve the loss of small neutral molecules such as carbon monoxide (CO), water (H₂O), or formaldehyde (B43269) (CH₂O), as well as cleavage of the substituent groups. Analysis of the masses of the resulting fragment ions would help to confirm the structure of the parent molecule. Studies on other 3(2H)-furanones have shown that a general fragmentation pathway often involves the opening of the furanone ring. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. Different functional groups absorb IR radiation at specific frequencies, causing the bonds within the molecule to vibrate. This results in a unique spectrum that acts as a "molecular fingerprint," allowing for the identification of the functional groups present.
For this compound, the IR spectrum would be characterized by the vibrational modes of its key functional groups: the hydroxyl (-OH) group, the methoxy (-OCH₃) group, the C-H bonds of the methyl and furanone ring, the ester carbonyl (C=O) group of the lactone, and the C-O bonds.
The expected absorption bands for these groups are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H stretching | 3500 - 3200 | Strong, Broad |
| O-H bending | 1440 - 1395 | Medium | |
| Alkyl C-H (methoxy & ring) | C-H stretching | 2950 - 2850 | Medium |
| C-H bending | 1470 - 1350 | Variable | |
| Carbonyl (C=O) of α,β-unsaturated γ-lactone | C=O stretching | 1780 - 1740 | Strong |
| C=C (in furanone ring) | C=C stretching | 1680 - 1620 | Variable |
| Ether/Ester (C-O) | C-O stretching | 1300 - 1000 | Strong |
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound. These are theoretical values based on the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule, particularly the presence of chromophores and conjugated systems.
The this compound molecule contains an α,β-unsaturated lactone system, which is a chromophore that absorbs UV radiation. The primary electronic transitions expected are π → π* and n → π. The π → π transition, involving the C=C and C=O double bonds, is expected to be the most intense. The n → π* transition, involving the non-bonding electrons on the oxygen atoms, is typically weaker. The position of the λmax can be influenced by the solvent used for the analysis.
| Chromophore | Electronic Transition | Expected λmax (nm) |
| α,β-unsaturated γ-lactone (C=C-C=O) | π → π | ~200 - 250 |
| Carbonyl (C=O) | n → π | ~280 - 320 |
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound. These are theoretical values based on the functional groups present in the molecule.
X-ray Crystallography for Solid-State Structure Determination
While no experimental crystallographic data for this compound has been published, a successful analysis would provide detailed structural parameters. The furanone ring is expected to be nearly planar. The analysis would also reveal the conformation of the hydroxy(methoxy)methyl substituent relative to the ring. Furthermore, the crystal packing would be determined, showing intermolecular interactions such as hydrogen bonding involving the hydroxyl group, which would significantly influence the solid-state structure.
| Parameter | Expected Information |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | Provides the dimensions (a, b, c) and angles (α, β, γ) of the unit cell. |
| Bond Lengths & Angles | Precise measurements of all bond lengths (e.g., C=O, C-O, C-C, C-H, O-H) and angles between atoms, confirming the molecular geometry. |
| Torsional Angles | Defines the conformation of the molecule, particularly the orientation of the side chain relative to the furanone ring. |
| Intermolecular Interactions | Identifies and quantifies non-covalent interactions, such as hydrogen bonds involving the hydroxyl group and dipole-dipole interactions, which dictate the crystal packing. |
Table 3: Predicted X-ray Crystallography Data for this compound. This table describes the type of information that would be obtained from an X-ray crystallographic analysis.
Computational and Theoretical Studies of 3 Hydroxy Methoxy Methyl 2h Furan 5 One
Quantum Chemical Investigations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can predict various molecular characteristics before a compound is even synthesized.
Geometry Optimization and Conformational Analysis (e.g., using DFT methods)
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like 3-[hydroxy(methoxy)methyl]-2H-furan-5-one, which has rotatable bonds and chiral centers, a conformational analysis would be necessary. This would involve systematically exploring different spatial arrangements (conformers) to identify the global minimum and other low-energy conformers that might be present under experimental conditions. DFT methods, with various functionals and basis sets, are commonly employed for their balance of accuracy and computational cost in such optimizations.
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
Once the optimized geometry is obtained, its electronic structure can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.
The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This provides a visual guide to how the molecule might interact with other chemical species.
Charge Density and Reactivity Descriptors
Analysis of the charge density distribution provides further details on the electronic nature of the molecule. Reactivity descriptors, derived from conceptual DFT, can be calculated to quantify the reactivity of different atomic sites. These descriptors include parameters like Fukui functions, which indicate the propensity of a site to undergo nucleophilic, electrophilic, or radical attack.
Reaction Mechanism Studies
Theoretical studies can also be used to map out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Transition State Characterization
To understand how a reaction proceeds, it is essential to identify the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of transition states. This information is vital for understanding the kinetics of a reaction.
Energetic Profiles and Thermodynamic Parameters of Reactions
While these computational methodologies are well-established, their application to this compound has not been documented in available scientific reports. Therefore, specific data tables and detailed research findings for this compound remain to be determined by future research.
Solvent Effects on Reactivity and Stereoselectivity
There is no available research detailing how different solvents would influence the reactivity and stereoselectivity of this compound. Such studies would typically involve quantum chemical calculations to model the molecule in various solvent environments, predicting changes in activation energies for reactions and the preferential formation of certain stereoisomers.
Spectroscopic Parameter Prediction and Validation
Theoretical NMR Chemical Shifts
No theoretical predictions for the 1H and 13C NMR chemical shifts of this compound have been published. This type of analysis would involve methods like Gauge-Independent Atomic Orbital (GIAO) calculations to predict the NMR spectrum, which is invaluable for the structural elucidation of synthetic and natural products.
Calculated Vibrational Frequencies (IR)
Similarly, there are no published calculated vibrational frequencies for this compound. Theoretical IR spectroscopy, typically performed using density functional theory (DFT), helps in assigning experimental infrared bands to specific molecular vibrations, providing a deeper understanding of the molecule's structure and bonding.
Stereochemical Control and Selectivity Prediction
Computational models are often used to predict the stereochemical outcomes of reactions. For this compound, there is a lack of theoretical studies aimed at predicting or explaining the stereochemical control in its potential synthetic transformations.
Intermolecular Interactions and Hydrogen Bonding Analysis
The presence of hydroxyl and carbonyl groups in this compound suggests its potential to form significant intermolecular hydrogen bonds. However, no computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, have been published to characterize these interactions. Such studies would provide insight into the compound's physical properties and its interactions in a biological context.
Synthetic Applications of 3 Hydroxy Methoxy Methyl 2h Furan 5 One in Organic Synthesis
Use as a Chiral Building Block
The presence of a stereocenter in the 3-position substituent, specifically the -[hydroxy(methoxy)methyl] group, makes 3-[hydroxy(methoxy)methyl]-2H-furan-5-one an inherently chiral molecule. Optically active butenolides and their derivatives are recognized as a prominent class of chiral building blocks for the synthesis of diverse and complex biologically active compounds. nih.gov The furanone structure contains highly versatile functional groups that allow for numerous chemical transformations, making it a valuable starting point for asymmetric synthesis. nih.gov
The utility of chiral butenolides as synthons is well-documented in the total synthesis of various natural products. The butenolide core provides a rigid scaffold from which stereochemistry can be extended to construct more complex molecular architectures. Enantiomerically pure butenolides have been instrumental in building complex natural products, underscoring the potential of this compound as a valuable chiral precursor.
| Natural Product/Target Molecule Class | Role of Chiral Butenolide Precursor | Reference |
|---|---|---|
| (-)-Aromadendranediol | Key intermediate in enantioselective synthesis | nih.gov |
| (+)-5-Hydroxy-2-piperidone | Derived from a butenolide Mannich adduct via hydrogenation and deprotection | acs.org |
| Alkaloids | General building block in asymmetric syntheses | acs.org |
| Nucleosides and Carbanucleosides | General building block in asymmetric syntheses | acs.org |
| Amino Acids | General building block in asymmetric syntheses | acs.org |
Intermediate in the Synthesis of Complex Heterocyclic Compounds
The butenolide ring is a versatile template that can be chemically transformed into other heterocyclic systems. researchgate.net The reactivity of the lactone, the double bond, and the substituents allows for various ring-opening, rearrangement, and cycloaddition reactions. These transformations make this compound a potentially valuable intermediate for accessing a wide range of more complex heterocyclic compounds. mdpi.com
For instance, butenolides can be readily converted into lactams and pyridazine (B1198779) derivatives, which are also of significant biological interest. researchgate.net The reaction of 2(5H)-furanones with hydrazine (B178648) derivatives can lead to the formation of pyridazin-3(2H)-ones. Similarly, reactions with amines can yield substituted pyrrolinones. The diverse reactivity of the butenolide core serves as a gateway to numerous other scaffolds. nih.gov
| Starting Heterocycle | Reagent/Condition | Resulting Heterocycle | Reference |
|---|---|---|---|
| Butenolide | Hydrazine derivatives | Pyridazin-3(2H)-one | researchgate.net |
| Butenolide | Primary Amines | Lactam (Pyrrolinone) | researchgate.net |
| (Z)-Ylidenebutenolide | Various (unspecified) | Diverse Heterocycles | mdpi.com |
| 3,4-Dihalofuran-2(5H)-one | Aldimines (with quinine (B1679958) catalyst) | δ-Amino γ-butenolide, convertible to γ-butyrolactone or amino alcohol | acs.org |
Precursor for Advanced Organic Materials (e.g., polymers)
Furan-based compounds are increasingly investigated as renewable building blocks for polymers. uark.edu The rigid furan (B31954) ring can impart desirable thermal and mechanical properties to the resulting polymer backbone. While research on polyfuran has been less extensive than on polypyrrole or polythiophene, it holds promise as a conductive polymer. uark.edu
The functional groups on this compound—specifically the hydroxyl group and the lactone ring—present opportunities for polymerization. The hydroxyl group can be modified, for example, by conversion to an acrylic monomer, which can then undergo radical polymerization. This approach has been successfully demonstrated with dihydro-5-hydroxyl furan-2-one (2H-HBO), where the lactone ring remained intact during polymerization. acs.org Alternatively, the lactone ring itself could potentially undergo ring-opening polymerization to produce polyesters, a common route for lactone monomers.
| Monomer Functionality | Polymerization Method | Potential Polymer Type | Reference |
|---|---|---|---|
| Hydroxyl group (after conversion to acrylate/methacrylate) | Free or Controlled Radical Polymerization | Polyacrylate/Polymethacrylate | acs.org |
| Lactone ring | Ring-Opening Polymerization (ROP) | Polyester | General lactone chemistry |
| Furan ring | Electrochemical or Chemical Polymerization | Polyfuran (Conductive Polymer) | uark.edu |
Role in the Development of Novel Synthetic Methodologies
The synthesis of substituted butenolides, particularly those with functionality at the C-3 (or α) position, is an active area of chemical research. The development of efficient and stereoselective methods to access these structures is crucial for their application as building blocks. Therefore, compounds like this compound are often the targets of new synthetic strategies.
Recent advancements have provided a diverse toolkit for constructing substituted butenolides. These methods often employ catalytic systems to control stereochemistry and functional group tolerance.
Catalytic Asymmetric Reactions : The use of chiral catalysts allows for the enantioselective synthesis of butenolides. For instance, Lewis acid-catalyzed Mukaiyama aldol (B89426) reactions between silyloxyfurans and aldehydes can be directed to afford C-3 substituted α-butenolides with high regioselectivity and enantioselectivity. nih.govacs.org
Phosphine-Catalyzed Cyclizations : A general method to synthesize substituted butenolides involves the phosphine-catalyzed ring-opening of functionalized cyclopropenones to form reactive ketene (B1206846) ylides, which are then trapped by a pendant hydroxy group to yield the butenolide scaffold. This method is noted for its mild conditions and broad functional group tolerance. nih.govacs.org
Metal-Catalyzed Annulations : Transition metals like gold and copper are used to catalyze tandem reactions that construct the butenolide ring. A highly efficient Cu(I)-catalyzed addition/annulation of α-ketoacids and alkynes produces (Z)-ylidenebutenolides with high stereoselectivity. mdpi.com
Solid-Phase Synthesis : Methods have been developed for the solid-phase synthesis of substituted 2(5H)-furanones from polymer-supported α-selenocarboxylic acids, allowing for the efficient creation of libraries of butenolide compounds. acs.org
| Synthetic Methodology | Key Features | Product Type | Reference |
|---|---|---|---|
| Asymmetric Mukaiyama Aldol Reaction | Chiral Lewis acid catalyst; high regio- and enantioselectivity. | C-3 substituted α-butenolides | nih.govacs.org |
| Phosphine-Catalyzed Cyclization | Starts from hydroxymethylcyclopropenones; mild conditions, low catalyst loading, wide functional group tolerance. | α- and γ-substituted butenolides | nih.govacs.org |
| Cu(I)-Catalyzed Annulation | Tandem addition/annulation of α-ketoacids and alkynes; high stereoselectivity. | (Z)-Ylidenebutenolides | mdpi.com |
| Solid-Phase Synthesis | Uses polymer-supported reagents; suitable for combinatorial chemistry. | 3- and 3,5-disubstituted 2(5H)-furanones | acs.org |
| Iridium-Catalyzed Allylic Substitution | Reaction between silyloxyfurans and allylic carbonates; excellent regio- and enantioselectivity. | C-3 substituted butenolides | acs.org |
Conclusion and Future Research Perspectives on 3 Hydroxy Methoxy Methyl 2h Furan 5 One
Unexplored Synthetic Routes
The synthesis of substituted 2(5H)-furanones has been approached through various strategies, including the oxidation of furans and the cyclization of functionalized precursors. mdpi.com However, the targeted synthesis of 3-[hydroxy(methoxy)methyl]-2H-furan-5-one presents a unique challenge that invites the exploration of novel and refined synthetic methodologies.
Future research could focus on multi-step synthetic pathways starting from readily available materials. One potential, yet unexplored, avenue involves the selective functionalization of a pre-formed furanone ring. Another promising approach would be a convergent synthesis where the substituted side chain is constructed first and then used in a cyclization reaction to form the lactone ring.
Below are some hypothetical routes that warrant investigation:
Route A: Oxidation of a Substituted Furan (B31954) Precursor: This strategy would involve the synthesis of a furan bearing the hydroxy(methoxy)methyl side chain at the 3-position, followed by a selective oxidation to yield the desired 2H-furan-5-one. The key challenge lies in controlling the regioselectivity of the oxidation to avoid cleavage of the side chain.
Route B: Aldol (B89426) Condensation and Cyclization: A pathway beginning with an aldol reaction between a glyoxylate derivative and a methoxyacetaldehyde equivalent could generate a key intermediate. Subsequent intramolecular cyclization and dehydration could then form the furanone ring system.
Route C: Metal-Catalyzed Carbonylation: A palladium-catalyzed carbonylative cyclization of a suitably designed allenic or acetylenic alcohol could provide a direct and atom-economical route to the furanone core, with the side chain already in place.
| Synthetic Route | Key Transformation | Potential Starting Materials | Primary Research Challenge |
|---|---|---|---|
| Oxidation of Furan Precursor | Selective Oxidation | 3-[hydroxy(methoxy)methyl]furan | Achieving regioselective oxidation without side-chain degradation. |
| Aldol Condensation/Cyclization | Intramolecular Lactonization | Glyoxylic acid, Methoxyacetaldehyde | Controlling stereochemistry and preventing side reactions during cyclization. |
| Metal-Catalyzed Carbonylation | Palladium-catalyzed Cyclization | Functionalized acetylenic alcohol | Catalyst optimization and substrate scope for the specific side chain. |
Advanced Spectroscopic and Structural Analysis
A complete understanding of this compound requires a detailed structural elucidation using modern spectroscopic techniques. While standard 1H and 13C NMR would provide initial characterization, more advanced methods are necessary to confirm its connectivity, stereochemistry, and spatial arrangement.
Future work should include a comprehensive suite of 2D NMR experiments, such as COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals and confirm the attachment of the C3 side chain. Due to the presence of a chiral center, advanced techniques for determining enantiomeric purity and absolute configuration, such as chiral chromatography or vibrational circular dichroism (VCD), will be essential. Should the compound be crystallizable, single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure.
| Technique | Abbreviation | Information Yielded | Anticipated Finding for Target Compound |
|---|---|---|---|
| 2D Nuclear Magnetic Resonance | COSY, HSQC, HMBC | Proton-proton and proton-carbon correlations | Unambiguous confirmation of the furanone core and the hydroxy(methoxy)methyl side chain connectivity. |
| High-Resolution Mass Spectrometry | HRMS | Exact molecular formula and fragmentation patterns | Confirmation of the elemental composition C5H6O4. |
| Single-Crystal X-ray Diffraction | XRD | Precise 3D atomic coordinates and absolute stereochemistry | Definitive bond lengths, bond angles, and crystal packing information. |
| Vibrational Circular Dichroism | VCD | Absolute configuration of chiral molecules in solution | Determination of the absolute stereochemistry of the chiral center at the side chain. |
Refinements in Computational Modeling
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules before they are synthesized. For this compound, computational modeling can provide insights into its electronic structure, conformational preferences, and spectroscopic properties.
Future research should focus on high-level ab initio and Density Functional Theory (DFT) calculations. These models can be refined to:
Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra to aid in the interpretation of experimental data.
Analyze Conformational Landscape: Investigate the rotational barriers of the C3 side chain to understand its preferred spatial orientation and the potential for intramolecular hydrogen bonding between the hydroxyl group and the furanone oxygen atoms.
Map Reactivity: Model the molecule's electrostatic potential and frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic or electrophilic attack, thereby guiding further synthetic modifications.
| Modeling Aspect | Computational Method | Parameter for Refinement | Expected Insight |
|---|---|---|---|
| Geometric Optimization | Density Functional Theory (DFT) | Choice of functional and basis set (e.g., B3LYP/6-311+G(d,p)) | Accurate prediction of bond lengths, angles, and the lowest energy conformation. |
| Spectroscopic Prediction | Time-Dependent DFT (TD-DFT) | Inclusion of solvent effects (e.g., PCM model) | More accurate correlation between calculated and experimental NMR and UV-Vis spectra. |
| Reaction Mechanisms | Transition State Searching | Calculation of activation energies | Understanding the feasibility and kinetics of potential synthetic routes and degradation pathways. |
Deeper Understanding of Biosynthetic Mechanisms
Many furanone derivatives are found in nature, often serving as important flavor and aroma compounds in fruits. nih.gov For instance, the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is known to originate from D-fructose-1,6-diphosphate. nih.gov Investigating whether a biosynthetic pathway exists for this compound is a compelling area for future research.
A deeper understanding could be gained by:
Genomic Screening: Searching for gene clusters in plants or microorganisms that encode enzymes homologous to those involved in known furanone biosynthesis.
Isotopic Labeling Studies: Feeding proposed precursors (e.g., labeled sugars or amino acids) to candidate organisms and tracking the incorporation of isotopes into the target molecule.
Enzymatic Assays: Identifying and characterizing the specific enzymes—such as oxidoreductases, methyltransferases, and cyclases—that may be responsible for constructing the molecule from a central metabolite.
A hypothetical pathway could involve the modification of a C5 sugar acid, followed by enzymatic cyclization, oxidation, and methylation to yield the final structure. Elucidating such a pathway could enable the biotechnological production of this and other novel furanone compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[hydroxy(methoxy)methyl]-2H-furan-5-one and its derivatives?
- Methodological Answer: Common approaches include Michael addition-elimination reactions (e.g., reactions of dichloro-furanones with nucleophiles like imidazole or solvent-derived reagents) and stereoselective cyclization. For example, unexpected products may arise from solvent interactions, as observed in the synthesis of 3-chloro-4-dimethylamino derivatives . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions.
Q. How is structural confirmation achieved for this compound and its analogs?
- Methodological Answer: Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and bond geometries, as demonstrated in studies of chiral furanones (mean C–C bond deviation: 0.003 Å; R factor: 0.031) . Complementary techniques include NMR (e.g., , , 2D-COSY) for functional group analysis and mass spectrometry for molecular weight validation.
Q. What analytical methods are used to assess purity and stability?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>95% typical). Stability studies should monitor degradation under varying pH, temperature, and light exposure. Storage at -20°C in inert atmospheres (e.g., argon) is advised to prevent oxidation .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis of enantiomerically pure derivatives?
- Methodological Answer: Chiral auxiliaries or catalysts (e.g., l-menthol derivatives) enable stereocontrol, as seen in the synthesis of 5-(S)-(l-menthyloxy)-2(5H)-furanones . Dynamic kinetic resolution may address racemization risks. Computational modeling (e.g., DFT) predicts transition states to optimize stereoselectivity .
Q. What strategies resolve discrepancies in reported biological activities (e.g., antifungal vs. anti-inflammatory effects)?
- Methodological Answer: Cross-study comparisons must standardize assay conditions (e.g., cell lines, dosage). For instance, furanones with 3,4-substituents show varied bioactivity due to conformational changes (e.g., C13–N1 bond torsion angles altering electronic profiles) . Meta-analyses should account for substituent electronic effects and solvent interactions in activity assays .
Q. How do computational models predict reactivity, and how do they align with experimental data?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and QSAR models evaluate binding affinities to targets like HIV-1 integrase or fungal enzymes. Discrepancies arise from solvation effects or protein flexibility unaccounted for in simulations. Validation requires crystallographic protein-ligand complexes .
Q. What handling precautions are critical for lab-scale experiments with this compound?
- Methodological Answer: Avoid strong oxidizers and minimize dust generation using local exhaust ventilation. Use PPE (gloves, goggles) and seal containers post-use. First-aid protocols mandate immediate flushing for eye/skin contact (15+ minutes) and medical consultation for inhalation .
Q. How does substituent variation at the 3- and 4-positions influence electronic and biological properties?
- Methodological Answer: Electron-withdrawing groups (e.g., Cl at C3) increase electrophilicity, enhancing reactivity in nucleophilic additions. Substituent bulkiness (e.g., methoxy vs. phenyl groups) affects steric hindrance and bioactivity. Spectroscopic studies (IR, UV-Vis) and cyclic voltammetry quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
